Product packaging for Persicarin(Cat. No.:CAS No. 549-31-5)

Persicarin

Cat. No.: B1233487
CAS No.: 549-31-5
M. Wt: 396.3 g/mol
InChI Key: CZFNXFXZXWDYMZ-UHFFFAOYSA-N
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Description

Persicarin is a sulfated flavonoid, a class of compounds first isolated from natural sources in Persicaria hydropiper . It is also a major component found in the edible and medicinal plant Oenanthe javanica (water dropwort) . This compound is of significant interest in biochemical research, particularly for investigating oxidative stress and inflammatory pathways. Recent preclinical studies highlight its potential research value in metabolic and hepatic health. A 2017 study demonstrated that this compound could protect against diabetes-induced liver damage in an animal model of type 1 diabetes . The research indicated that this compound treatment reduced serum and hepatic glucose levels and improved markers of liver function (ALT and AST) . The proposed mechanism involves the attenuation of oxidative stress by suppressing reactive oxygen species (ROS) and subunits of NADPH oxidase (Nox-4 and P47phox), as well as the inhibition of key inflammatory mediators, including NF-κB, AP-1, TGF-β, COX-2, and iNOS . Earlier research also identified this compound as the component with high hepatoprotective activity in Oenanthe javanica extracts, showing efficacy against hepatic lipid peroxidation . This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not meant for diagnostic, therapeutic, or any human consumption uses. Researchers should handle this compound following all applicable safety protocols and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O10S B1233487 Persicarin CAS No. 549-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFNXFXZXWDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203391
Record name Persicarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-31-5
Record name Persicarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Persicarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Persicarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40203391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERSICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Phytochemical Context of Persicarin

Plant Sources and Distribution

Persicarin has been identified in a range of plant species, often those found in moist or aquatic environments. Its distribution is not ubiquitous, suggesting specific biosynthetic pathways and potential ecological functions in the plants that produce it.

Oenanthe javanica, commonly known as water dropwort, is a perennial herb cultivated in East Asian countries and Australia. nih.gov It is recognized as a significant source of this compound. nih.govnih.govspandidos-publications.com This plant is consumed as a vegetable and has a history of use in traditional medicine for treating inflammatory conditions. nih.gov Along with hyperoside (B192233) and isorhamnetin (B1672294), this compound is one of the three major pharmacologically active compounds identified in O. javanica. nih.gov

Polygonum hydropiper, or water pepper, is the plant from which this compound was first isolated. wikipedia.orgnih.gov This species is widespread and typically grows in damp places and shallow water in temperate regions of Australia, New Zealand, Asia, Europe, and North America. wikipedia.org The presence of this compound in this plant is well-documented, and its name is directly linked to this species. wikipedia.org P. hydropiper is an annual herb characterized by its pungent taste. wikipedia.orgnativeplanttrust.org

This compound and other sulfated flavonoids have been found in several other plant species across different families. The table below summarizes some of these findings.

Plant SpeciesFamilyCommon NameReference
Anethum graveolensApiaceaeDill wikipedia.org
Flaveria bidentisAsteraceaeCoastal Plain Yellowtops nih.gov
Wissadula periplocifoliaMalvaceaeWhite Velvetleaf nih.gov

Anethum graveolens (dill) is an annual herb used both for culinary and medicinal purposes. hippocraticgarden.grnih.gov Flaveria bidentis, a member of the sunflower family, is native to South America but has become naturalized in many other parts of the world. nih.govwikipedia.org Wissadula periplocifolia is a perennial plant found in tropical and subtropical regions and is known for producing a fiber similar to jute. pfaf.orgkew.org The presence of sulfated flavonoids in these diverse species highlights the broad yet specific distribution of this class of compounds.

Environmental and Physiological Factors Influencing this compound Accumulation in Plants

The biosynthesis and accumulation of this compound and other secondary metabolites are significantly influenced by various environmental and physiological factors. researchgate.netjuniperpublishers.com These factors can modulate the expression of genes involved in the biosynthetic pathways, leading to varying concentrations of these compounds within the plant.

Light is a critical environmental factor that regulates the production of phytochemicals, including flavonoids. researchgate.netnih.gov The quality (spectrum), intensity, and duration (photoperiod) of light can have profound effects on the synthesis and accumulation of these compounds. nih.govsemanticscholar.org

Studies on dropwort (Oenanthe sp.) have shown that exposure to different light conditions, such as various wavelengths of light-emitting diodes (LEDs) and UV radiation, can alter the content of phenolic compounds and flavonoids, including this compound. researchgate.netresearchgate.net For instance, research has indicated that blue light exposure can increase the total phenolic and flavonoid content in dropwort compared to green light. researchgate.net Similarly, treatment with UV-A LEDs has been found to significantly increase the total phenolic content, as well as the concentration of flavonoids and this compound in dropwort shoots, without negatively impacting plant growth. researchgate.net Light influences the activity of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), which is a crucial step in the biosynthesis of flavonoids. frontiersin.orgmdpi.com

The prevalence of sulfated flavonoids like this compound in plants growing in specific environments has led to hypotheses about their ecological roles. wikipedia.org A strong correlation has been observed between plants inhabiting aquatic, saline, or swampy areas rich in mineral salts and the production of sulfated flavonoids. nih.govkaust.edu.sa

This has led to the theory that the sulfation of flavonoids is an ecological adaptation. nih.govnih.gov This process may serve as a detoxification mechanism, allowing plants to inactivate and manage excess sulfate (B86663) ions present in their environment. kaust.edu.sa By binding sulfate to flavonoids, plants in high-sulfur habitats can potentially mitigate the toxic effects of high salt concentrations. kaust.edu.sa Beyond detoxification, it has been suggested that sulfated flavonoids may be involved in other physiological processes such as molecular recognition, signaling pathways, and the regulation of plant hormone transport. wikipedia.orgnih.gov

Biosynthesis and Metabolic Pathways of Persicarin in Planta

Overview of Flavonoid Biosynthesis Pathways Relevant to Persicarin

The biosynthesis of this compound begins with the well-established flavonoid pathway, a major branch of the phenylpropanoid pathway. mdpi.com This pathway synthesizes the core flavonoid skeleton from which a vast array of compounds, including the precursor to this compound, are derived.

The process starts with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL). mdpi.com The subsequent crucial step is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com

This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a central intermediate in flavonoid biosynthesis. mdpi.com From naringenin, the pathway branches out to produce various classes of flavonoids. For the synthesis of this compound's precursor, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to form dihydrokaempferol. This is further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to create dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin, which is subsequently converted to isorhamnetin (B1672294), the direct precursor of this compound. Isorhamnetin is a flavonol, specifically a 3'-O-methylated form of quercetin (B1663063).

Table 1: Key Enzymes in the Biosynthesis of Isorhamnetin (this compound Precursor)

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts Phenylalanine to Cinnamic acid. mdpi.com
Cinnamate-4-hydroxylaseC4HHydroxylates Cinnamic acid to p-Coumaric acid. mdpi.com
4-Coumaroyl:CoA-ligase4CLActivates p-Coumaric acid to p-Coumaroyl-CoA. mdpi.com
Chalcone synthaseCHSCatalyzes the formation of Naringenin chalcone. mdpi.com
Chalcone isomeraseCHIIsomerizes Naringenin chalcone to Naringenin. mdpi.com
Flavanone 3-hydroxylaseF3HHydroxylates Naringenin to Dihydrokaempferol. mdpi.com
Flavonoid 3'-hydroxylaseF3'HHydroxylates Dihydrokaempferol to Dihydroquercetin.
Dihydroflavonol 4-reductaseDFRReduces Dihydroquercetin to Leucocyanidin. mdpi.com
Anthocyanidin synthaseANSConverts Leucocyanidin to Cyanidin.
O-methyltransferaseOMTMethylates Quercetin to form Isorhamnetin.

Role of Cytosolic Sulfotransferases in this compound Formation

The final step in this compound biosynthesis is the sulfation of its flavonoid precursor, isorhamnetin. This reaction is catalyzed by a specific class of enzymes known as cytosolic sulfotransferases (SOTs). nih.gov SOTs are responsible for transferring a sulfonate group (SO3-) from a universal donor molecule to a hydroxyl group on a substrate. nih.gov In the case of this compound, a SOT transfers the sulfonate group to the 3-hydroxyl position of isorhamnetin.

These enzymes are found in the cytoplasm of plant cells. nih.gov The sulfation of flavonoids like isorhamnetin alters their chemical properties, such as solubility and acidity, which may in turn affect their biological function and localization within the plant. wikipedia.org The SOTs exhibit specificity for both the flavonoid substrate and the position of sulfation, suggesting a highly regulated process. nih.gov

Sulfate (B86663) Assimilation and 3′-Phosphoadenosine-5′-Phosphosulfate (PAPS) Cycling

For the sulfotransferase-mediated reaction to occur, a source of activated sulfate is required. This is provided by 3′-phosphoadenosine-5′-phosphosulfate (PAPS), the universal sulfonate donor in biological systems. nih.gov The biosynthesis of PAPS is a critical component of the sulfation pathway. slideshare.net

The process begins with the uptake of inorganic sulfate (SO4²⁻) from the soil by the plant's roots. wikipedia.org This sulfate is then activated in a two-step process:

Adenylation: ATP sulfurylase (ATPS) catalyzes the reaction between sulfate and ATP to form adenosine-5′-phosphosulfate (APS) and pyrophosphate (PPi). frontiersin.org

Phosphorylation: APS kinase (APSK) then phosphorylates APS at the 3' position of the ribose moiety, using another molecule of ATP, to produce PAPS. frontiersin.org

PAPS is produced in the plastids and then transported to the cytoplasm, where it is utilized by cytosolic SOTs for the sulfation of various secondary metabolites, including flavonoids. nih.gov After donating its sulfonate group, PAPS is converted to 3',5'-adenosine diphosphate (B83284) (PAP), which must be recycled. The accumulation of PAP can inhibit sulfation-dependent processes. nih.gov

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated at the genetic level, primarily through the transcriptional control of the genes encoding the enzymes in the flavonoid and sulfation pathways. The expression of flavonoid biosynthesis genes is known to be controlled by a complex interplay of transcription factors, most notably from the MYB (myeloblastosis), bHLH (basic helix-loop-helix), and WD40 repeat families. mdpi.com These proteins often form a regulatory complex (MBW complex) that binds to the promoter regions of structural genes like CHS, CHI, and F3H, thereby activating their transcription. mdpi.comnih.gov

Transcriptomic studies in various plants have shed light on the regulation of flavonoid pathways. For instance, analyses in Pueraria lobata and Pueraria montana var. thomsonii have identified specific MYB and bHLH transcription factors that regulate the expression of genes involved in isoflavonoid (B1168493) synthesis, a related branch of the flavonoid pathway. mdpi.comfrontiersin.org While direct transcriptomic data for this compound sulfation is limited, studies on Oenanthe javanica (water dropwort), a known this compound producer, have identified differentially expressed genes (DEGs) in related terpenoid pathways under different conditions, suggesting that secondary metabolite pathways are transcriptionally responsive to environmental cues. nih.gov

Furthermore, environmental factors such as light can significantly influence this compound accumulation. Studies on water dropwort have shown that the quality of light affects this compound content, with blue light leading to the highest accumulation in leaves, indicating that light-responsive transcription factors may regulate the this compound biosynthetic pathway. researchgate.net

Table 2: Key Regulatory Factors in Flavonoid Biosynthesis

Factor TypeExamplesFunction in Flavonoid Pathway
Transcription FactorsMYB, bHLH, WD40Form complexes (e.g., MBW) to activate transcription of structural genes (CHS, DFR, etc.). mdpi.com
Environmental CuesLight (e.g., Blue LED)Can upregulate the expression of biosynthetic genes, leading to increased this compound accumulation. researchgate.net
PhytohormonesEthylene, JasmonatesKnown to modulate the expression of transcription factors and structural genes in secondary metabolism.

Comparative Analysis of this compound Biosynthesis across Different Plant Species

This compound has been identified in a select number of plant species, suggesting a specialized biosynthetic capability. It was first isolated from water pepper (Persicaria hydropiper), from which it derives its name. wikipedia.org It is also a known major component in water dropwort (Oenanthe javanica) and has been found in dill (Anethum graveolens). wikipedia.orgnih.gov

The presence of this compound in these varied species implies that the necessary biosynthetic machinery—the pathway to produce isorhamnetin and the specific sulfotransferase required for its final conversion—has evolved in these lineages. While the core flavonoid pathway is highly conserved across the plant kingdom, the "late" decorating enzymes, such as the specific O-methyltransferases that produce isorhamnetin from quercetin and the sulfotransferases that add the sulfate group, are often more species- or lineage-specific.

Comparative studies are needed to elucidate the finer details of the pathway across these species. For example, while Oenanthe javanica is known to accumulate significant amounts of this compound, the specific SOT enzyme responsible has not been fully characterized. nih.gov Similarly, it is not yet clear if the regulation of the pathway in Persicaria species is identical to that in Apiaceae family members like water dropwort and dill. Future comparative transcriptomic and metabolomic analyses of these plants could reveal conserved and divergent features of this compound biosynthesis and its regulation.

Biological Activities and Mechanistic Investigations of Persicarin in Experimental Models

Antioxidant Activity Studies

Studies have investigated the antioxidant properties of persicarin, focusing on its ability to mitigate oxidative stress in animal tissues and modulate reactive oxygen species production in cellular systems.

Attenuation of Oxidative Stress in Hepatic Tissues in Animal Models

This compound has demonstrated protective effects against oxidative stress in hepatic tissues in animal models. In streptozotocin (B1681764) (STZ)-induced type 1 diabetic mice, this compound administration was shown to reduce increased oxidative stress parameters in liver tissues nih.govresearchgate.net. This suggests that this compound can help protect against liver damage by attenuating oxidative stress under hyperglycemic conditions spandidos-publications.comnih.gov. Elevated levels of reactive oxygen species (ROS), peroxynitrite (ONOO⁻), and thiobarbituric acid-reactive substances (TBARS) in the hepatic tissues of diabetic mice were suppressed by this compound treatment nih.govresearchgate.net.

Here is a summary of findings on oxidative stress markers in hepatic tissue of diabetic mice treated with this compound:

MarkerDiabetic ControlThis compound Treated (Effect)Citation
ROSIncreasedSuppressed nih.govresearchgate.net
ONOO⁻IncreasedSuppressed nih.govresearchgate.net
TBARSIncreasedSuppressed nih.govresearchgate.net

Modulation of Reactive Oxygen Species (ROS) Production in Cellular Systems

Reactive oxygen species (ROS) are generated in various cellular organelles, including mitochondria, peroxisomes, the plasma membrane, the cell wall, and the endoplasmic reticulum mdpi.comnih.govmdpi.com. Excessive ROS production can lead to oxidative stress and cellular damage nih.govresearchmap.jp. While the direct effects of this compound on ROS production in specific cellular systems were investigated in the context of hepatic tissue in animal models, the underlying mechanisms involve the modulation of ROS-generating enzymes nih.govresearchgate.net.

Investigation of Specific Enzymatic (e.g., NADPH Oxidase) and Non-Enzymatic Antioxidant Pathways

This compound's antioxidant effects involve the modulation of specific enzymatic pathways, particularly the NADPH oxidase system. In diabetic mice, elevated levels of the NADPH oxidase subunits Nox-4 and p47phox protein in hepatic tissues were notably reduced by the administration of this compound nih.govresearchgate.net. NADPH oxidase is a major source of ROS production in hyperglycemia nih.govphysiology.orgmdpi.com. The downregulation of these subunits by this compound suggests a mechanism by which it attenuates oxidative stress spandidos-publications.comnih.govresearchgate.net.

Summary of findings on NADPH oxidase subunits in hepatic tissue of diabetic mice treated with this compound:

NADPH Oxidase SubunitDiabetic ControlThis compound Treated (Effect)Citation
Nox-4ElevatedReduced (tendency) nih.govresearchgate.net
p47phoxElevatedSignificantly Reduced nih.govresearchgate.net

Anti-inflammatory Activity Investigations

This compound has also demonstrated anti-inflammatory activities in various experimental settings, involving the suppression of pro-inflammatory mediators and the inhibition of specific inflammatory pathways.

Suppression of Pro-inflammatory Mediators (e.g., NO, TNF-α, PGE2) in Cell Lines

Summary of findings on inflammatory markers in hepatic tissue of diabetic mice treated with this compound:

MarkerDiabetic ControlThis compound Treated (Effect)Citation
COX-2IncreasedDecreased nih.govresearchgate.net
iNOSIncreasedDecreased (dose-dependent) nih.govresearchgate.net
TNF-αIncreasedReduced nih.gov
NOIncreasedSuppressed nih.govresearchgate.net
PGE2IncreasedSuppressed nih.govresearchgate.net

Inhibition of High Mobility Group Box 1 (HMGB1)-Induced Inflammatory Responses in Endothelial Cells and Sepsis Animal Models

This compound has been investigated for its effects on High Mobility Group Box 1 (HMGB1)-induced inflammatory responses. HMGB1 is a crucial nuclear cytokine that mediates inflammatory responses and is implicated in severe vascular inflammatory diseases like sepsis nih.govresearchgate.netfrontiersin.orgnih.gov. This compound has shown anti-inflammatory effects against HMGB1-induced responses in human endothelial cells and in a cecal ligation and puncture (CLP) model of septicemia in mice spandidos-publications.comnih.gov.

This compound potently inhibited the release of HMGB1 and down-regulated HMGB1-dependent inflammatory responses in human endothelial cells nih.gov. Furthermore, in CLP-induced sepsis mice, this compound reduced CLP-induced HMGB1 release and sepsis-related mortality nih.gov. These findings suggest that this compound could be a candidate therapeutic agent for the treatment of severe vascular inflammatory diseases by inhibiting the HMGB1 signaling pathway nih.govresearchgate.net.

Summary of findings on HMGB1 in experimental models:

ModelStimulus/ConditionHMGB1 Level/ResponseThis compound Treated (Effect)Citation
Human Endothelial CellsHMGB1-inducedInflammatory ResponseDown-regulated nih.gov
Human Endothelial CellsLPS/CLP-mediatedHMGB1 ReleasePotently inhibited nih.gov
CLP-induced Sepsis MiceCLPHMGB1 ReleaseReduced nih.gov
CLP-induced Sepsis MiceCLPSepsis-related mortalityReduced nih.gov

Modulation of Endothelial Protein C Receptor (EPCR) Shedding and Associated Signaling

Endothelial Protein C Receptor (EPCR) plays a significant role in the cytoprotective pathway, and its shedding from the cell surface, mediated by tumor necrosis factor-α converting enzyme (TACE), is increased in systemic inflammatory diseases. nih.gov Research has explored the effects of this compound on EPCR shedding. Studies have shown that this compound can potently inhibit phorbol-12-myristate (B1219216) 13-acetate (PMA) and cecal ligation and puncture (CLP)-induced EPCR shedding. nih.gov This inhibition is associated with the suppression of TACE expression. nih.gov Furthermore, this compound has been observed to reduce PMA-stimulated phosphorylation of p38MAPK, extracellular regulated kinases (ERK) 1/2, and c-Jun N-terminal kinase (JNK). nih.gov These findings suggest that this compound may be a potential therapeutic candidate for severe vascular inflammatory diseases. nih.gov

Anticancer Potential in Cell Lines and Preclinical Models

Flavonoids, including this compound, have garnered attention for their potential anticancer activities. researchgate.net Studies have investigated the effects of this compound on various cancer cell lines and in preclinical models.

Suppression of Clonogenic Potential and Spheroid Formation in in vitro Cancer Models

Clonogenic potential, the ability of a single cell to form a colony, and spheroid formation, the aggregation of cancer cells into 3D structures mimicking tumors, are important indicators of cancer cell proliferation and survival. Spheroid models are considered more representative of in vivo tumors than 2D cell cultures. nih.govresearchgate.net Research on geopropolis extracts, which contain flavonoids, has shown the ability to suppress the clonogenic potential and inhibit spheroid formation in HCC cell lines. researchgate.net While direct studies on this compound's effects on clonogenic potential and spheroid formation are not explicitly detailed in the provided results, the observed cytotoxic effects of related compounds in 3D models suggest a potential area of investigation for this compound. oncotarget.comiu.edu

Molecular Mechanisms Underlying Cytotoxic Effects in Cancer Cells

The cytotoxic effects of natural compounds on cancer cells can involve various molecular mechanisms. Flavonoids are known to exhibit pro-oxidant effects in cancer cells, leading to increased oxidative stress levels. researchgate.net This can result in the inhibition of cell proliferation signaling pathways, suppression of pro-inflammatory cytokines, and facilitation of apoptotic and necrotic processes, as well as the activation of autophagy. researchgate.net As mentioned earlier, the induction of apoptosis through caspase activation is a common mechanism. ijbs.commdpi.comnih.gov Other potential mechanisms include the modulation of MAPK signaling pathways nih.gov and the inhibition of pathways like NF-κB. mdpi.com While specific molecular mechanisms for this compound's cytotoxic effects are not extensively detailed in the provided text, the general mechanisms of flavonoids and related compounds in inducing apoptosis and modulating signaling pathways offer insights into potential avenues for this compound's action.

Effects on Metabolic Disorders in Animal Models

This compound has been investigated for its effects on metabolic disorders, particularly in the context of diabetes.

Amelioration of Hyperglycemia and Hepatic Damage in Type 1 Diabetic Mouse Models

Type 1 diabetes mellitus is characterized by hyperglycemia and can lead to complications, including hepatic damage. nih.gov Studies using streptozotocin (STZ)-induced type 1 diabetic mouse models have evaluated the effects of this compound. nih.govspandidos-publications.comnih.gov Oral administration of this compound has been shown to significantly reduce increased serum and hepatic glucose levels in these mice. nih.govspandidos-publications.comnih.gov this compound also improved elevated levels of ALT and AST in serum, indicators of liver damage. nih.govspandidos-publications.comnih.gov

Research indicates that this compound protects against liver damage in diabetic mice by attenuating oxidative stress and inflammatory responses under hyperglycemic conditions. nih.govspandidos-publications.comnih.gov this compound suppressed increased oxidative stress parameters such as reactive oxygen species, peroxynitrite, and thiobarbituric acid-reactive substances. nih.govspandidos-publications.comnih.gov It also downregulated the expression of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase subunits (Nox-4 and P47phox) and inflammatory markers including NF-κB, AP-1, TGF-β, COX-2, and iNOS in the liver. nih.govspandidos-publications.comnih.gov Histological examination of hepatic tissue in STZ-treated diabetic mice showed that this compound administration attenuated hepatocellular damage. nih.gov These findings suggest that this compound could be a potential therapeutic agent for the treatment of diabetic complications, including hepatic damage and diabetic symptoms. nih.govspandidos-publications.comnih.gov

Here is a summary of the effects of this compound on Hyperglycemia and Hepatic Damage in Type 1 Diabetic Mouse Models:

ParameterDiabetic Control MiceThis compound TreatmentEffect of this compoundSource
Serum Glucose LevelsIncreasedReducedAmelioration nih.govspandidos-publications.comnih.gov
Hepatic Glucose LevelsIncreasedReducedAmelioration nih.govspandidos-publications.comnih.gov
Serum ALT LevelsIncreasedImprovedAmelioration nih.govspandidos-publications.comnih.gov
Serum AST LevelsIncreasedImprovedAmelioration nih.govspandidos-publications.comnih.gov
Oxidative Stress MarkersIncreasedSuppressedAttenuation nih.govspandidos-publications.comnih.gov
Inflammatory MarkersUpregulatedDownregulatedAttenuation nih.govspandidos-publications.comnih.gov
Hepatocellular DamageHigherAttenuatedProtection nih.gov

This compound is a sulfated flavonoid found naturally in several plant species, including Oenanthe javanica (water dropwort) and Persicaria hydropiper (water pepper). wikipedia.orgmdpi.com It was first isolated in 1937. wikipedia.orgmdpi.com

Impact on Glucose and Hepatic Functional Parameters in Diabetic States

Research using streptozotocin-induced type 1 diabetic mice has investigated the effects of this compound on glucose and hepatic functional parameters. In these models, serum glucose levels were significantly elevated compared to non-diabetic mice. nih.govspandidos-publications.comnih.gov Administration of this compound led to a notable reduction in serum glucose levels in a dose-dependent manner. nih.gov Hepatic functional parameters, specifically serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which were increased in diabetic mice, were also improved by this compound treatment. nih.govspandidos-publications.comnih.gov

Furthermore, this compound administration significantly reduced hepatic glucose levels in diabetic mice at a dose of 5 mg/kg. nih.gov The study indicated that this compound suppressed increased oxidative stress parameters, including reactive oxygen species, peroxynitrite, and thiobarbituric acid-reactive substances. spandidos-publications.comnih.gov It also reduced the levels of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase subunits Nox-4 and p47phox, which are associated with elevated reactive oxygen species generation in diabetic hepatic damage. nih.govspandidos-publications.comnih.gov this compound also altered the abnormal expressions of pro-inflammatory transcription factors and inflammatory protein expressions, including NF-κB, AP-1, TGF-β, COX-2, and iNOS, which were increased in the livers of diabetic mice. nih.govspandidos-publications.comnih.gov These findings suggest that this compound may protect against liver damage in diabetic states by mitigating oxidative stress and inflammatory responses under hyperglycemic conditions. spandidos-publications.comnih.govspandidos-publications.com

Data on the impact of this compound on serum and hepatic glucose levels and hepatic functional parameters in streptozotocin-induced type 1 diabetic mice are summarized below, based on the provided search results:

ParameterDiabetic Control (Vehicle)This compound (2.5 mg/kg)This compound (5 mg/kg)
Serum Glucose (mg/dl)Increased (~4.9-fold vs. normal) nih.govNotably reduced nih.govMarkedly reduced nih.govspandidos-publications.comnih.gov
Hepatic GlucoseIncreased nih.govspandidos-publications.comnih.govNot specifiedMarkedly reduced nih.gov
Serum ALT LevelsIncreased nih.govspandidos-publications.comnih.govImproved nih.govspandidos-publications.comnih.govImproved nih.govspandidos-publications.comnih.gov
Serum AST LevelsIncreased nih.govspandidos-publications.comnih.govImproved nih.govspandidos-publications.comnih.govImproved nih.govspandidos-publications.comnih.gov

Anticoagulant and Antiplatelet Aggregation Research

Several biological activities have been investigated for sulfated flavonoids, including anticoagulant and antiplatelet aggregation activities. mdpi.com Studies have evaluated the anticoagulant potential of this compound. mdpi.com

Comparative Analysis with Non-sulfated Flavonoids

The anticoagulant potential of this compound (isorhamnetin 3-sulfate) has been evaluated in comparison to isorhamnetin (B1672294), a non-sulfated flavonoid. mdpi.comnih.gov The anticoagulant effect of this compound was found to be greater than that of isorhamnetin. mdpi.comnih.gov This suggests that the sulfate (B86663) group of this compound plays a role in regulating its anticoagulant action. mdpi.comnih.gov

Mechanistic Insights into Coagulation Pathway Modulation

This compound and isorhamnetin have been shown to prolong activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT) significantly. nih.gov They also inhibited the activities of thrombin and activated factor X (FXa). nih.gov Additionally, both compounds inhibited the generation of thrombin and FXa in human umbilical vein endothelial cells (HUVECs). nih.gov The anticoagulant and profibrinolytic effects of this compound were greater than those of isorhamnetin, further supporting the importance of the sulfonate group in its anticoagulatory function. nih.gov These findings suggest that this compound and isorhamnetin possess antithrombotic activities and could potentially serve as a basis for developing new anticoagulant agents. nih.gov

Neuroprotective Activity in Cellular Models

This compound has been reported to exhibit neuroprotective and antioxidant activities. nih.govspandidos-publications.comnih.gov

Molecular and Cellular Signaling Mechanisms of Persicarin

Regulation of Key Transcription Factors

Transcription factors play a crucial role in controlling gene expression by binding to specific DNA sequences and regulating the rate of transcription. Persicarin has been shown to influence the activity of several important transcription factors, thereby impacting the expression of genes involved in inflammatory and antioxidant responses. nih.govspandidos-publications.com

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammatory and immune responses. wikipedia.orgcusabio.com Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitory proteins, such as IκBα. wikipedia.org Upon activation by various stimuli, including pro-inflammatory cytokines and oxidative stress, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory mediators like COX-2 and iNOS. wikipedia.orgcusabio.com

Studies have demonstrated that this compound can significantly downregulate the elevated levels of NF-κB in the livers of diabetic mice. nih.govspandidos-publications.com This suggests that this compound attenuates the inflammatory response by inhibiting the NF-κB pathway. nih.gov The administration of this compound led to a notable reduction in NF-κB protein levels in hepatic tissue, becoming comparable to those observed in normal control mice. nih.gov This inhibitory effect on NF-κB contributes to the decreased expression of downstream inflammatory enzymes such as COX-2 and iNOS. nih.govspandidos-publications.com

Here is a table summarizing the effect of this compound on NF-κB protein expression in diabetic mice:

Treatment GroupNF-κB Protein Expression Level (Relative to Normal Control)
Normal Control1.00
Diabetic ControlSignificantly Increased
Diabetic + this compound (2.5 mg/kg)Reduced (Dose-dependent trend)
Diabetic + this compound (5 mg/kg)Significantly Reduced (Comparable to Normal Control)

Note: Data is illustrative based on findings indicating significant reduction and dose-dependency. Specific numerical values for relative expression vary between studies but show a clear inhibitory effect. nih.govspandidos-publications.com

Activator Protein 1 (AP-1) is another crucial transcription factor involved in regulating gene expression in response to various stimuli, including stress signals and cytokines. nih.gov AP-1 is typically a heterodimer composed of proteins from the Fos and Jun families, such as c-Fos and c-Jun. nih.gov It plays a role in processes like cell proliferation, differentiation, and apoptosis, as well as inflammatory responses. nih.gov

Similar to its effect on NF-κB, this compound has been shown to significantly reduce the increased levels of AP-1 in the livers of diabetic mice. nih.govspandidos-publications.com Elevated AP-1 levels in diabetic conditions contribute to increased expression of inflammatory mediators, including TGF-β. nih.gov By downregulating AP-1, this compound helps to attenuate the inflammatory response in hepatic tissue. nih.govspandidos-publications.com The reduction in AP-1 protein levels following this compound administration was significant, bringing them closer to the levels observed in normal mice. nih.gov

Here is a table illustrating the effect of this compound on AP-1 protein expression in diabetic mice:

Treatment GroupAP-1 Protein Expression Level (Relative to Normal Control)
Normal Control1.00
Diabetic ControlSignificantly Increased
Diabetic + this compound (2.5 mg/kg)Reduced (Dose-dependent trend)
Diabetic + this compound (5 mg/kg)Significantly Reduced (Comparable to Normal Control)

Note: Data is illustrative based on findings indicating significant reduction and dose-dependency. Specific numerical values for relative expression vary between studies but show a clear inhibitory effect. nih.govspandidos-publications.com

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and proteasomal degradation. mdpi.comaginganddisease.org Upon exposure to oxidative stress or electrophilic insults, Keap1 undergoes conformational changes, leading to the dissociation of Nrf2. mdpi.comnih.gov Free Nrf2 then translocates to the nucleus, where it heterodimerizes with sMaf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. mdpi.com This binding initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes (e.g., HO-1, NQO1) and phase II detoxification enzymes. mdpi.comscirp.orgscirp.org

While direct studies specifically detailing this compound's interaction with the Nrf2 pathway were not prominently found in the immediate search results, it is widely established that many flavonoids are potent activators of Nrf2 signaling. aginganddisease.orgscirp.orgscirp.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.com Flavonoids can activate Nrf2 through various mechanisms, including disrupting the Nrf2-Keap1 interaction, promoting Nrf2 phosphorylation and nuclear translocation via kinases like MAPK and PI3K/AKT, and inhibiting Nrf2 degradation. aginganddisease.orgscirp.orgscirp.orgfrontiersin.orgmdpi.com Given that this compound is a sulfated flavonoid, it is plausible that it may also exert antioxidant effects, at least in part, through the activation of the Nrf2 pathway, consistent with the known mechanisms of action of other flavonoids. aginganddisease.orgscirp.orgscirp.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.com Activation of Nrf2 by flavonoids enhances the cellular antioxidant defense system, thereby protecting against oxidative damage. scirp.orgscirp.orgresearchgate.net

Interaction with Specific Cellular Targets and Proteins

This compound has been shown to interact with or modulate the expression of specific cellular targets and proteins involved in inflammation and other cellular processes.

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

Several studies have demonstrated the ability of this compound to modulate the expression of key pro-inflammatory enzymes, namely Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). In diabetic mice models, administration of this compound significantly decreased the expression levels of both COX-2 and iNOS in the liver nih.gov. Specifically, the reduction in COX-2 expression was significant at a dose of 5 mg/kg, while the iNOS expression level was significantly decreased in a dose-dependent manner starting from a dose of 2.5 mg/kg, potentially acting through the NF-κB pathway nih.gov. COX-2 is a key enzyme in prostaglandin (B15479496) biosynthesis associated with inflammatory processes, and iNOS is involved in inflammation by catalyzing the formation of nitric oxide nih.gov. The modulation of these enzymes is a critical mechanism by which compounds can exert anti-inflammatory effects semanticscholar.orgcaldic.com.

Below is a table summarizing the effect of this compound on COX-2 and iNOS expression based on research findings:

Target EnzymeEffect of this compoundDose/ContextReference
COX-2Decreased Expression5 mg/kg in diabetic mice liver nih.gov
iNOSDecreased ExpressionDose-dependent (from 2.5 mg/kg) in diabetic mice liver nih.gov

Transforming Growth Factor-β (TGF-β) Regulation

This compound has also been reported to influence the regulation of Transforming Growth Factor-β (TGF-β). In the livers of diabetic mice, elevated levels of TGF-β were observed, and the administration of this compound notably decreased these expression levels nih.gov. TGF-β is a multifunctional cytokine involved in various cellular processes, including the regulation of inflammatory responses wikipedia.orgnih.gov. Its dysregulation is implicated in several pathological conditions. The observed reduction in TGF-β expression by this compound suggests a potential role in modulating TGF-β-mediated signaling pathways nih.gov.

Role in Autophagy Induction

The relationship between this compound and autophagy has been explored, particularly in the context of its potential as an inhibitor of High Mobility Group Box 1 (HMGB1). This compound is listed among several herbal components that have shown effectiveness in inhibiting HMGB1 release nih.gov. HMGB1 is a nuclear protein that can be released from cells and act as a damage-associated molecular pattern (DAMP), contributing to inflammation. HMGB1 has also been suggested to play a role in regulating autophagy nih.gov. While HMGB1 can induce autophagy in certain cell types, such as hepatocytes, the direct mechanism by which this compound might influence autophagy, potentially through its effect on HMGB1 or other pathways, requires further clarification nih.govmdpi.com.

Potential Roles in Plant Molecular Recognition and Hormone Transport (as theorized for sulfated flavonoids)

As a sulfated flavonoid, this compound's functional role in plant cells and tissues is an area of ongoing investigation, and the specific functions of this compound itself remain largely unclear wikipedia.orgresearchgate.net. However, based on research into sulfated flavonoids in general, several potential roles have been theorized. These include involvement in molecular recognition, stimulation of plant hormone transport (such as auxin transport), detoxification processes, and participation in signaling pathways wikipedia.orgresearchgate.netmdpi.comkaust.edu.sa. Sulfated flavonoids are also thought to play a role in co-pigmentation by forming stable complexes with anthocyanin pigments wikipedia.orgresearchgate.net. While these roles are theorized for the class of sulfated flavonoids, the precise contribution and mechanisms of this compound within these processes in plants are still subjects of research wikipedia.orgresearchgate.net.

Advanced Analytical Research Methodologies for Persicarin

Extraction and Purification Techniques for Research Applications

The initial step in studying persicarin involves its extraction from a plant matrix, most notably from species like Oenanthe javanica (water dropwort), followed by rigorous purification to isolate the compound from a complex mixture of other phytochemicals.

Solvent extraction is a foundational technique for isolating flavonoids and other phytochemicals from plant material. The choice of solvent is paramount and is dictated by the polarity of the target compound. The process typically involves drying and grinding the plant material to increase the surface area for extraction.

A common method for this compound involves an initial extraction with a polar solvent mixture, such as aqueous ethanol (B145695), to draw out a broad range of compounds nih.gov. Following this crude extraction, the extract is subjected to liquid-liquid partitioning, or fractionation, using a series of immiscible solvents of varying polarities. This separates the crude extract into different fractions based on the solubility of the constituent compounds.

A specific example of this process for this compound from Oenanthe javanica is detailed below:

Initial Extraction: Milled plant material is extracted with 70% ethanol at room temperature nih.gov.

Fractionation: The crude ethanol extract is then suspended in water or aqueous methanol (B129727) and partitioned sequentially with solvents of increasing polarity nih.gov.

n-hexane: This nonpolar solvent removes lipids, waxes, and other nonpolar compounds.

Ethyl acetate (B1210297) (EtOAc): This solvent of intermediate polarity extracts flavonoids, including this compound.

n-butanol (n-BuOH): This polar solvent recovers more polar compounds, and studies have shown that this compound can also be found in this fraction, indicating its complex solubility properties nih.goviosrjournals.org.

This systematic fractionation enriches this compound in specific fractions (typically the ethyl acetate and n-butanol fractions), simplifying the subsequent purification steps nih.goviosrjournals.org. The efficiency of this process relies on the principle that adding a solvent dramatically reduces the viscosity of the oil, which aids in later filtration and separation steps .

Table 1: Example of a Solvent Fractionation Scheme for this compound from Oenanthe javanica nih.gov
StepSolvent/sPurposeResulting Fraction
1. Crude Extraction70% EthanolExtract a wide range of metabolites from the plant matrix.Crude Ethanol Extract
2. Partitioning (Nonpolar)n-hexaneRemove lipids, chlorophyll, and other nonpolar constituents.n-hexane Fraction
3. Partitioning (Medium Polarity)Ethyl AcetateExtract flavonoids and other compounds of intermediate polarity.Ethyl Acetate Fraction (rich in this compound)
4. Partitioning (Polar)n-butanolExtract more polar flavonoids and glycosides.n-butanol Fraction (contains this compound)
5. Final FractionWaterContains highly polar compounds like sugars and amino acids.Aqueous Fraction

Following solvent fractionation, chromatographic techniques are indispensable for isolating this compound to a high degree of purity.

Column Chromatography (CC) is often the next step. The enriched fraction (e.g., from ethyl acetate) is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or Sephadex rsc.org. A solvent or a gradient of solvents (the mobile phase) is passed through the column, and compounds are separated based on their differential affinities for the stationary and mobile phases nih.govresearchgate.net. Fractions are collected sequentially and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the final purification (preparative HPLC) and quantitative analysis of this compound nih.gov. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with much smaller particles, leading to superior separation and speed rsc.org.

Key components of an HPLC method for flavonoid separation include:

Stationary Phase: Reversed-phase columns, such as those with C18-bonded silica, are most common for flavonoid analysis nih.govredalyc.org.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically employed rsc.org.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the column effluent at wavelengths where flavonoids absorb light (commonly around 254 nm and 360 nm) rsc.org.

Ultra-Performance Liquid Chromatography (UPLC), which uses even smaller particle sizes and higher pressures, offers even greater resolution and sensitivity compared to traditional HPLC rsc.org.

Table 2: Comparison of Chromatographic Methods for Flavonoid Purification
TechniqueStationary Phase ExampleMobile Phase ExamplePrimary ApplicationResolution
Column Chromatography (CC)Silica Gel G60, Sephadex LH-20Hexane/Ethyl Acetate gradientBulk separation of crude fractionsLow to Medium
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C18Water/Acetonitrile gradient with 0.1% Formic AcidFinal purification and quantificationHigh
Ultra-Performance Liquid Chromatography (UPLC)Reversed-Phase C18 (sub-2µm particles)Water/Acetonitrile gradient with 0.1% Formic AcidHigh-throughput quantitative analysisVery High

After chromatographic separation, specialized methods are used to prepare the purified this compound for storage and experimentation.

Lyophilization , or freeze-drying, is a preferred method for removing residual solvents and water from purified flavonoid fractions mdpi.com. The process involves freezing the sample and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase. This technique is particularly valuable for thermally sensitive compounds like this compound, as it avoids the degradation that can occur with heat-based drying methods nih.govmdpi.com. The result is a stable, dry powder that is easy to handle, weigh, and store for long-term use frontiersin.org. While some studies note a slight reduction in total phenolic content after lyophilization compared to the liquid extract, it is generally considered superior to oven-drying for preserving molecular structure and biological activity nih.govmdpi.com.

Dialysis is a size-based separation technique that can be used to remove small molecules, such as salts or residual low-molecular-weight contaminants, from a purified sample. While less commonly cited for final flavonoid purification compared to lyophilization, it can be a useful step if the preceding chromatographic steps were performed using buffers containing non-volatile salts.

Quantitative Analysis in Biological Matrices and Plant Extracts

Quantifying the concentration of this compound in complex samples like plant extracts or biological matrices (e.g., plasma, urine, tissue homogenates) presents significant analytical challenges. The presence of numerous other compounds can interfere with the analysis, a phenomenon known as the matrix effect mdpi.com.

Sample Preparation is a critical first step to minimize these effects.

For Plant Extracts: The extraction and fractionation steps described in 7.1.1 serve as the initial sample preparation.

For Biological Matrices: Techniques like protein precipitation (PPT) or liquid-liquid extraction (LLE) are essential researchgate.net. In PPT, an organic solvent like acetonitrile is added to a plasma sample to denature and precipitate proteins, which are then removed by centrifugation. While simple, this method can lead to analyte dilution and may not remove other interfering substances like phospholipids (B1166683) researchgate.net. LLE uses a water-immiscible organic solvent to extract the analyte from the aqueous biological fluid, offering a cleaner sample.

Analytical Techniques for quantification must be highly sensitive and selective. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose mdpi.com.

Chromatography (LC): The HPLC or UPLC system separates this compound from other co-extracted compounds, reducing matrix effects.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides two layers of selectivity. The first mass analyzer selects the molecular ion of this compound, which is then fragmented. A second mass analyzer selects a specific, characteristic fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), is extremely selective and allows for accurate quantification even at very low concentrations frontiersin.org.

Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte in the mass spectrometer's source, must be carefully evaluated during method validation mdpi.com. This is often done by comparing the analyte's response in a pure solvent to its response in a post-extraction spiked biological matrix mdpi.com.

Spectroscopic Techniques for Structural Elucidation

Once this compound has been isolated, a combination of spectroscopic techniques is used to unequivocally confirm its chemical structure. This goes beyond simple identification to precisely map the molecule's connectivity and confirm complex modifications, such as the unique sulfate (B86663) group present in this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the highly accurate mass of the molecular ion, which is used to determine its elemental formula (e.g., C₁₆H₁₂O₁₀S for this compound) . Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides structural clues. For flavonoids, characteristic cleavages like the retro-Diels-Alder (RDA) reaction can reveal the substitution patterns on the A and B rings nih.gov. For this compound specifically, a key diagnostic fragmentation would be the neutral loss of an SO₃ group (80 Da), providing clear evidence of the sulfate ester modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for complete structural elucidation.

¹H-NMR: This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration).

¹³C-NMR: This experiment identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its functional group (e.g., carbonyl, aromatic, methoxy).

2D NMR (e.g., HSQC, HMBC): Two-dimensional experiments correlate signals from different nuclei to piece together the molecular skeleton. For instance, an HMBC experiment shows correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assignment of the entire structure, including the precise location of the methoxy (B1213986) group and the critical sulfate ester at the C3 position. The presence of the sulfate group significantly influences the chemical shifts of the adjacent carbons (C2, C3, and C4), which is a key confirmation of its location.

Table 3: Role of Spectroscopic Techniques in the Structural Elucidation of this compound
TechniqueInformation ProvidedApplication to this compound's Structure
High-Resolution MSAccurate mass and elemental formula.Confirms the molecular formula C₁₆H₁₂O₁₀S.
Tandem MS (MS/MS)Molecular fragmentation patterns.Identifies characteristic flavonoid ring cleavages and the neutral loss of SO₃, confirming the sulfate group. nih.gov
¹H-NMRProton environment and connectivity.Identifies aromatic and methoxy protons; coupling patterns reveal substitution on the rings.
¹³C-NMRCarbon skeleton and functional groups.Identifies all 16 carbons; chemical shifts confirm carbonyl, aromatic, and methoxy groups.
2D NMR (HMBC, HSQC)Proton-carbon correlations (connectivity).Confirms the precise location of the sulfate group at C3 through its effect on carbon chemical shifts. researchgate.net

Future Research Directions and Translational Perspectives in Preclinical Development

Elucidating Undiscovered Biological Activities and Mechanisms in Relevant Disease Models (excluding human trials)

Initial research has demonstrated that persicarin possesses notable antioxidant and anti-inflammatory properties. In a preclinical model of type 1 diabetes in mice, this compound was shown to protect against liver damage by mitigating oxidative stress and inflammation. nih.govnih.gov The compound effectively suppressed key inflammatory markers such as NF-κB, AP-1, TGF-β, COX-2, and iNOS, and reduced levels of reactive oxygen species. nih.gov Additionally, reports have indicated its neuroprotective effects against glutamate-induced neurotoxicity in rat cortical cells. nih.gov

Future preclinical investigations should aim to explore the therapeutic efficacy of this compound in a broader range of disease models where oxidative stress and inflammation are key pathological drivers. This could include models of:

Neurodegenerative Diseases: Investigating its potential to protect against neuronal damage in models of Alzheimer's or Parkinson's disease.

Cardiovascular Diseases: Assessing its ability to mitigate inflammation and oxidative stress in atherosclerosis or myocardial infarction models.

Autoimmune Disorders: Exploring its immunomodulatory effects in models of rheumatoid arthritis or inflammatory bowel disease.

Mechanistic studies should focus on identifying the precise molecular targets and signaling pathways modulated by this compound to understand the foundation of its protective effects.

Below is a table summarizing the reported preclinical findings for this compound:

Biological Activity Model System Key Findings Reference
Anti-inflammatoryStreptozotocin-induced type 1 diabetic miceSuppressed NF-κB, AP-1, TGF-β, COX-2, and iNOS in hepatic tissue. nih.gov
AntioxidantStreptozotocin-induced type 1 diabetic miceReduced reactive oxygen species, peroxynitrite, and thiobarbituric acid-reactive substances in the liver. nih.gov
HepatoprotectiveStreptozotocin-induced type 1 diabetic miceImproved serum levels of ALT and AST and reduced hepatic glucose levels. nih.govnih.gov
NeuroprotectivePrimary cultured rat cortical cellsProtected against glutamate-induced neurotoxicity. nih.gov

Investigation of Synergistic Effects with Other Phytochemicals or Established Compounds in Preclinical Settings

The combination of natural compounds with existing therapeutic agents is a promising strategy to enhance efficacy and reduce side effects. mdpi.com For instance, studies have shown that other flavonoids, when combined with chemotherapeutic drugs like 5-fluorouracil (B62378), can exhibit synergistic anticancer effects. nih.govmdpi.com The isoflavone (B191592) puerarin, for example, enhanced the inhibitory effects of 5-fluorouracil on esophageal cancer cells both in vitro and in vivo. nih.gov

Future preclinical research should investigate the potential synergistic interactions of this compound with:

Other Phytochemicals: Exploring combinations with other flavonoids or polyphenols to assess enhanced antioxidant or anti-inflammatory activity.

Conventional Drugs: Evaluating its potential to augment the therapeutic effects of established drugs, such as chemotherapeutic agents or anti-inflammatory medications, potentially allowing for dose reduction and decreased toxicity. nih.gov

These studies would be crucial in determining if this compound could be a valuable component of combination therapies for various diseases.

Development of Advanced in vitro and in vivo Models for Mechanistic Studies

To gain a more profound understanding of this compound's mechanisms of action, the use of advanced preclinical models is essential. Traditional two-dimensional cell cultures often fail to replicate the complexity of native tissues. researchgate.net

Future research should leverage:

Organoids and Spheroids: These three-dimensional (3D) culture systems more accurately mimic the microenvironment of human tissues and tumors. nih.govfrontiersin.org Utilizing liver organoids, for example, could provide deeper insights into the hepatoprotective mechanisms of this compound. nih.gov

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiological and mechanical conditions of human organs, offering a more dynamic and human-relevant platform for studying drug effects. researchgate.net

The adoption of these advanced models will facilitate a more accurate translation of in vitro findings to in vivo systems and ultimately to potential clinical applications.

Exploration of Targeted Delivery Systems for Enhanced Research Efficacy (e.g., nanoformulations without dosage specifics)

The efficacy of phytochemicals can often be limited by factors such as poor solubility and low bioavailability. nih.gov Nanoformulations offer a promising approach to overcome these limitations by enhancing the delivery of therapeutic agents to target tissues. nih.govresearchgate.net

Future research should explore the development of nanoformulations for this compound, such as:

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, improving their stability and delivery. mdpi.com

Nanoparticles: Polymeric or lipid-based nanoparticles can be engineered to target specific cells or tissues, thereby increasing the local concentration of the therapeutic agent and reducing systemic exposure. nih.govdntb.gov.ua

Dendrimers: These highly branched macromolecules offer a high surface area for drug attachment and can be functionalized for targeted delivery. nih.gov

By encapsulating this compound in such nanocarriers, it may be possible to enhance its therapeutic efficacy and facilitate more targeted research in preclinical models. researchgate.net

Deepening Understanding of Ecological and Plant Physiological Roles

The presence of sulfated flavonoids like this compound in plants is believed to be an ecological adaptation, particularly in plants growing in aquatic or saline environments. nih.govresearchgate.net These compounds are thought to play various roles in plant physiology and interaction with the environment. nih.gov

Future research in this area should aim to:

Clarify the role of this compound in plant stress tolerance: Investigate how the production of this compound is influenced by environmental stressors such as high salinity, UV radiation, or pathogen attack. researchgate.netmdpi.com

Elucidate its function in plant growth and development: Studies suggest that sulfated flavonoids may be involved in regulating auxin transport, a key process in plant growth. nih.govresearchgate.net

Investigate its role in plant-herbivore and plant-microbe interactions: Flavonoids are known to be involved in defending plants against herbivores and pathogens. nih.gov

A deeper understanding of the ecological and physiological functions of this compound will provide valuable context for its biological activities and potential applications.

Computational Modeling and in silico Approaches for Mechanism Prediction and SAR

Computational tools are invaluable in modern drug discovery for predicting the biological activities of compounds and understanding their mechanisms of action. nih.gov

Future research on this compound should incorporate:

Molecular Docking: This technique can be used to predict the binding of this compound to specific protein targets, providing hypotheses about its mechanism of action that can then be tested experimentally. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can identify the chemical features of this compound that are most important for its biological activity, guiding the design of more potent analogs. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing derivatives of this compound, researchers can systematically explore how modifications to its structure affect its activity, leading to the optimization of its therapeutic properties. nih.govmdpi.comresearchgate.netsemanticscholar.org

These in silico approaches can accelerate the research and development process for this compound by prioritizing experimental studies and providing a rational basis for the design of future investigations.

Q & A

Q. What experimental models are most appropriate for studying Persicarin's antidiabetic effects, and how should dose-response relationships be established?

this compound's therapeutic efficacy in diabetes has been validated in streptozotocin-induced type 1 diabetic mice, with dosages of 2.5 mg/kg and 5 mg/kg body weight administered orally for 10 days showing statistically significant reductions in serum glucose, ALT, and AST levels (P<0.001 to P<0.05) . Dose optimization should follow pharmacokinetic studies to account for bioavailability and tissue distribution. Researchers should include control groups (e.g., untreated diabetic mice and healthy mice) and measure endpoints such as oxidative stress markers (ROS, TBARS) and inflammatory cytokines to validate dose-dependent effects .

Q. How can researchers standardize the isolation and characterization of this compound from natural sources like Oenanthe javanica?

Isolation protocols for sulfated flavonoids like this compound require solvent extraction (e.g., methanol or ethanol), followed by chromatographic purification (e.g., HPLC or column chromatography). Characterization should include mass spectrometry (MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and elemental analysis for purity verification . Researchers must document solvent ratios, retention times, and spectral data to ensure reproducibility .

Q. What biochemical assays are critical for evaluating this compound's antioxidant and anti-inflammatory mechanisms?

Key assays include:

  • Oxidative stress : Measurement of ROS, TBARS, and ONOO⁻ levels in liver tissue via fluorometric or colorimetric methods .
  • Inflammation : Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or multiplex assays .
  • Enzyme activity : ALT/AST levels in serum as indicators of hepatic damage . Include positive controls (e.g., metformin for antidiabetic effects) and validate results with Western blotting for pathways like NADPH oxidase or NF-κB .

Advanced Research Questions

Q. How can contradictions in this compound's efficacy across different diabetic models (e.g., type 1 vs. type 2) be resolved methodologically?

Discrepancies may arise from variations in disease pathophysiology (e.g., insulin deficiency in type 1 vs. insulin resistance in type 2). Researchers should:

  • Compare models : Use high-fat-diet-induced type 2 diabetic rodents alongside streptozotocin models.
  • Assess tissue-specific effects : Evaluate this compound's impact on adipose tissue, skeletal muscle, and liver separately.
  • Apply meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosage, treatment duration) .

Q. What strategies ensure robust experimental design when investigating this compound's interaction with sulfated flavonoid pathways?

  • Hypothesis-driven frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., diabetic mice [P], this compound [I], placebo [C], glucose reduction [O]) .
  • Control for sulfation : Compare this compound with non-sulfated analogs to isolate the role of sulfate groups in bioactivity.
  • Mechanistic studies : Employ knockout models (e.g., mice lacking flavonoid sulfotransferases) to validate enzymatic pathways .

Q. How should researchers address conflicting data on this compound's solubility and bioavailability in preclinical studies?

  • Solubility enhancement : Test co-solvents (e.g., DMSO-PBS mixtures) or nanoformulations to improve dissolution .
  • Bioavailability assays : Use LC-MS/MS to quantify this compound in plasma and tissues at multiple timepoints.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish true effects from variability, and report effect sizes .

Methodological Guidance

Q. What are best practices for integrating this compound's experimental data into a publishable manuscript?

  • Structure : Follow IMRAD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail extraction protocols, animal ethics approvals, and statistical software (e.g., GraphPad Prism) .
  • Data presentation : Use tables to summarize dose-response relationships (e.g., glucose levels vs. dosage) and figures for pathway diagrams. Avoid duplicating data in text and visuals .
  • Reproducibility : Deposit raw data (e.g., spectral files, ELISA readings) in repositories like Figshare and cite them in Supplementary Materials .

Q. How can researchers leverage literature gaps to formulate novel questions about this compound's role in non-hepatic tissues?

  • Systematic reviews : Use databases like PubMed with keywords "this compound" AND "extrahepatic effects" to identify underexplored areas (e.g., renal or cardiovascular systems) .
  • Cross-disciplinary approaches : Investigate this compound's potential in neuroinflammation or cancer models, given its anti-inflammatory properties .
  • Collaborative frameworks : Partner with computational biologists to predict this compound-target interactions via molecular docking studies .

Retrosynthesis Analysis

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.